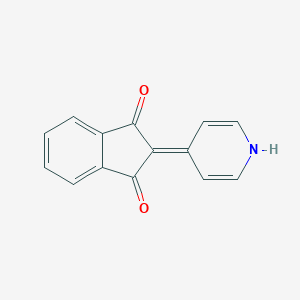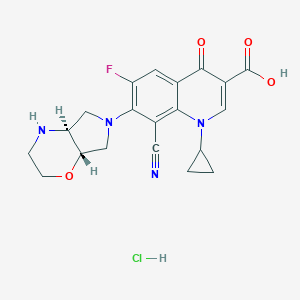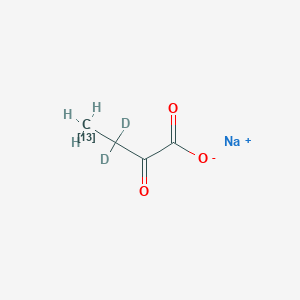
3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オン
概要
説明
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, also known as 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, is a useful research compound. Its molecular formula is C14H9NO2 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンと類似の化合物など、その抗ウイルス特性について研究されてきました。 例えば、特定のインドール系化合物は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示しており、IC50値は抗ウイルス剤としての可能性を示しています .
抗炎症活性
インドール核は、複数の受容体に結合する親和性があるため、多くの合成薬物分子に見られる共通の特徴です。 この特性により、3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンなどのインドール誘導体は、体の炎症反応を調節できるため、抗炎症薬の候補となります .
抗がん活性
インドール誘導体は、その抗がん活性についても研究されています。これらはさまざまな細胞標的に作用し、がん細胞のアポトーシスを誘導したり、細胞増殖を阻害したりすることができます。 3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンの構造的特徴は、新しい抗がん剤の設計に活用できます .
抗菌活性
インドール誘導体の抗菌の可能性は、細菌、真菌、その他の病原体と戦うことにまで広がります。 3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンなどの化合物に関する研究は、抗生物質耐性の増大という懸念に対処する新しい抗菌薬の開発につながる可能性があります .
抗結核活性
インドール系化合物は、結核菌に対する活性を調べられています。 3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンの誘導体は、合成して、世界的な健康問題である結核の治療における有効性を試験することができます .
非線形光学(NLO)特性
インドール誘導体は、光信号処理アプリケーションで大きな関心を集めている非線形光学特性を持つ材料に組み込むことができます。 3-ヒドロキシ-2-(ピリジン-4-イル)-1H-インデン-1-オンの分子構造は、光トリガー、光周波数変換器、光メモリ用の材料設計に利用できます .
将来の方向性
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes at the molecular level . This interaction often involves the formation of hydrogen bonds and other types of intermolecular forces, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing a variety of biological processes.
特性
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one at a 90.6% yield [].
Q2: How is the synthesized 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one characterized?
A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)







